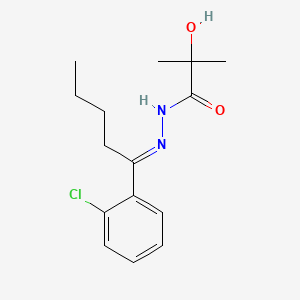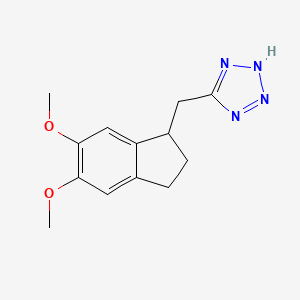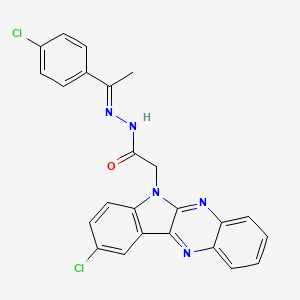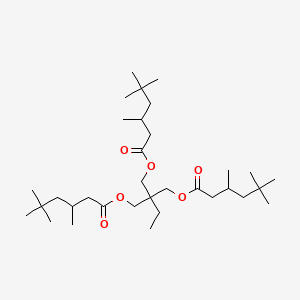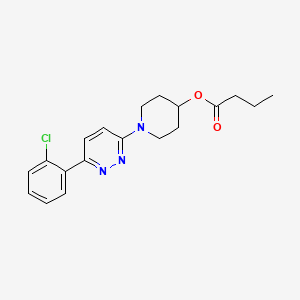
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiochroman core, which is a sulfur-containing heterocycle, and is functionalized with phthalimidobutyl groups, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman typically involves multiple steps, starting with the preparation of the thiochroman core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the thiochroman core.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the phthalimidobutyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiochroman ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic ring or the phthalimidobutyl groups.
科学的研究の応用
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman involves its interaction with specific molecular targets and pathways. The compound’s phthalimidobutyl groups can interact with biological macromolecules, potentially inhibiting or modifying their activity. The thiochroman core may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
類似化合物との比較
Similar Compounds
8-((4-Phthalimidobutyl)oxy)thiochroman: A related compound with a similar structure but lacking the bis(phthalimidobutyl)amino group.
Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol: Another compound with a similar functional group arrangement but a different core structure.
Uniqueness
8-((2-(N,N-Bis(4-phthalimidobutyl)amino)ethyl)oxy)thiochroman is unique due to its combination of a thiochroman core and bis(phthalimidobutyl)amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
153804-67-2 |
|---|---|
分子式 |
C35H37N3O5S |
分子量 |
611.8 g/mol |
IUPAC名 |
2-[4-[2-(3,4-dihydro-2H-thiochromen-8-yloxy)ethyl-[4-(1,3-dioxoisoindol-2-yl)butyl]amino]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H37N3O5S/c39-32-26-13-1-2-14-27(26)33(40)37(32)20-7-5-18-36(22-23-43-30-17-9-11-25-12-10-24-44-31(25)30)19-6-8-21-38-34(41)28-15-3-4-16-29(28)35(38)42/h1-4,9,11,13-17H,5-8,10,12,18-24H2 |
InChIキー |
QDVISXSLIYCGBP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)OCCN(CCCCN3C(=O)C4=CC=CC=C4C3=O)CCCCN5C(=O)C6=CC=CC=C6C5=O)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


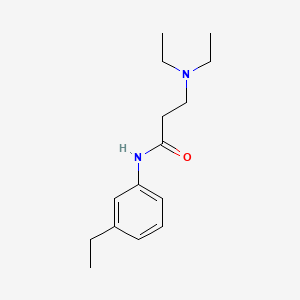
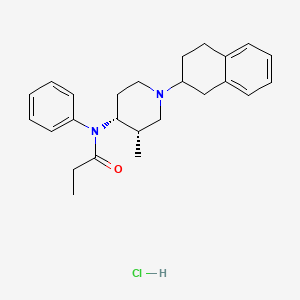


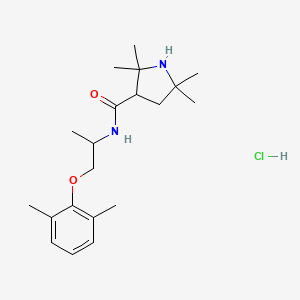
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
